4-Methyl-2-pentene

Descripción general

Descripción

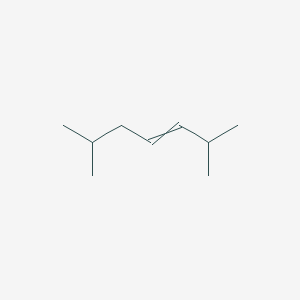

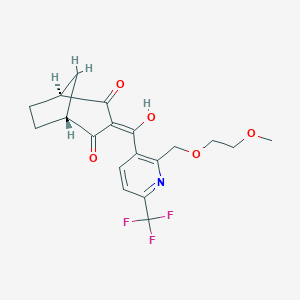

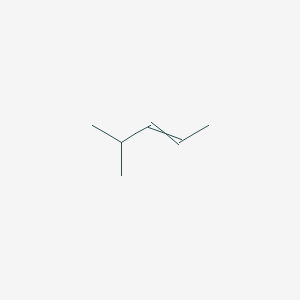

4-Methyl-2-pentene is an organic compound with the molecular formula C6H12 . It is a member of the fragrance structural group, branched chain saturated alcohol . The longest chain containing the double bond has five carbon atoms, so the compound is a pentene . There is a methyl group on the fourth carbon atom, so the compound’s name is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of six carbon atoms and twelve hydrogen atoms . The compound has a double bond, which is characteristic of alkenes . The double bond is located on the second carbon atom, and there is a methyl group on the fourth carbon atom .Physical And Chemical Properties Analysis

This compound has a density of 0.7±0.1 g/cm3, a boiling point of 59.3±7.0 °C at 760 mmHg, and a vapour pressure of 214.9±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 28.9±0.8 kJ/mol and a flash point of -33.3±0.0 °C . The compound has a molar refractivity of 29.9±0.3 cm3 .Aplicaciones Científicas De Investigación

Dielectric Material in Energy Storage : Poly-4-methyl-1-pentene, derived from 4-methyl-2-pentene, exhibits dielectric properties similar to biaxially oriented polypropylene and is used in energy storage applications, particularly in electrical capacitors. It offers high energy density, high breakdown strength, low dielectric loss, and high-temperature operation capability (Ghule, Laad, & Tiwari, 2021).

Polymerization Catalyzed by α-diimine Nickel Catalysts : The polymerization of 4-methyl-1-pentene using α-diimine nickel catalysts produces amorphous elastomers with a low glass transition temperature. This process is influenced by catalyst structure and polymerization parameters, including temperature and mole ratio (Gao et al., 2011).

Monomer-Isomerization Polymerization : this compound can be polymerized using TiCl3–Al(C2H5)3 catalysts, resulting in high molecular weight isotactic homopolymer of 4-methyl-1-pentene. This process involves monomer-isomerization, where this compound first isomerizes to 4-methyl-1-pentene, which then homopolymerizes (OtsuTakayuki et al., 1975).

Electrostatic Polymer Processing : Isotactic poly(4-methyl-1-pentene) can be processed into micro- or nanofibers using electrospinning, which expands its applicability in medical products. The solvent system used significantly influences the fiber morphology (Lee, Givens, Chase, & Rabolt, 2006).

Spectroscopic Analysis for Industrial and Medical Applications : Fourier Transform Infrared and Raman Spectra of poly(4-methyl-1-pentene) provide detailed band assignments and vibrational analyses, crucial for its widespread use in industry and medical applications (Samuel & Mohan, 2004).

Safety and Hazards

4-Methyl-2-pentene is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, use explosion-proof equipment, keep away from sources of ignition, and take measures to prevent the build-up of electrostatic charge .

Mecanismo De Acción

Target of Action

4-Methyl-2-pentene is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond . The primary targets of alkenes like this compound are typically other molecules that can react with the carbon-carbon double bond. These could include various types of reagents in chemical reactions.

Mode of Action

The mode of action of this compound, like other alkenes, involves reactions at the carbon-carbon double bond. For example, in the presence of a suitable catalyst, alkenes can undergo addition reactions, where other atoms or molecules add across the double bond . Another possible reaction is the hydroboration-oxidation, where borane (BH3) or a substituted borane adds to the carbon-carbon double bond .

Result of Action

The result of this compound’s action would depend on the specific reaction it is involved in. In an addition reaction, for example, the result would be the formation of a new molecule with added groups . In a hydroboration-oxidation reaction, the result would be the conversion of the alkene to an alcohol .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of a catalyst can speed up reactions involving this compound . Temperature and pressure can also affect the rate and direction of reactions .

Disclaimer: This information is provided for educational purposes only. This compound is a chemical compound that should be handled with appropriate safety precautions. Always consult with a qualified professional or refer to a Material Safety Data Sheet for safety, handling, and disposal information .

Propiedades

IUPAC Name |

4-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAQJENWWYGFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074302 | |

| Record name | 4-Methyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methylpent-2-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

207.0 [mmHg] | |

| Record name | 4-Methylpent-2-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4461-48-7 | |

| Record name | 4-Methyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.